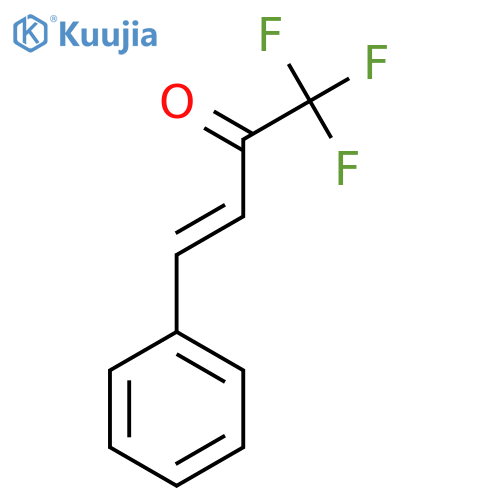

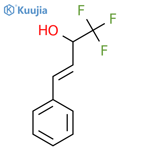

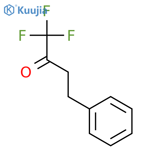

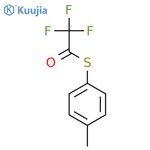

Highly efficient synthesis of aryl and heteroaryl trifluoromethyl ketones via o-iodoxybenzoic acid (IBX)

,

Tetrahedron Letters,

2013,

54(33),

4483-4486